(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane
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Overview
Description
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane is an organogermanium compound with the molecular formula C8H16Ge. This compound is characterized by the presence of a cyclopropene ring substituted with two methyl groups and a trimethylgermane group. It is a specialty chemical used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane typically involves the reaction of cyclopropene derivatives with germanium-containing reagents. One common method is the reaction of 3,3-dimethylcyclopropene with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The trimethylgermane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The cyclopropene ring and germanium center play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by influencing the activity of specific proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)silane
- (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)stannane
Uniqueness
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon and tin analogs
Properties
CAS No. |
175650-24-5 |
---|---|
Molecular Formula |
C8H16Ge |
Molecular Weight |
184.84 g/mol |
IUPAC Name |
(3,3-dimethylcyclopropen-1-yl)-trimethylgermane |
InChI |
InChI=1S/C8H16Ge/c1-8(2)6-7(8)9(3,4)5/h6H,1-5H3 |
InChI Key |
YBKHHTXGBUKXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C1[Ge](C)(C)C)C |
Origin of Product |
United States |
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